4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)7-10-9-4-6-13-11(9)3-5-12-10/h4,6,8,10,12H,3,5,7H2,1-2H3 |
InChI Key |
NQEUORUHJJJCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction for Core Construction
The Pictet–Spengler reaction is central to assembling the tetrahydrothieno[3,2-c]pyridine core. This reaction involves condensation of 2-thiopheneethylamine with aldehydes such as 6-methylpicolinaldehyde, followed by cyclization to afford the tetrahydroheterocycle.
- Reaction Temperature: 50–75°C
- Reaction Time: 20–30 hours
- Solvent: Ethanol, with hydrochloric acid (HCl) to facilitate ring closure
- Yield: Higher yields achieved with methyl-substituted aldehydes, e.g., 6-methylpicolinaldehyde
2-thiopheneethylamine + aldehyde (e.g., 6-methylpicolinaldehyde)
→ Pictet–Spengler cyclization → tetrahydrothieno[3,2-c]pyridine core
Data Reference:
This method is detailed in recent synthetic improvements, emphasizing one-pot reactions that streamline the process and enhance yields, as described in the literature (see).
Side Chain Functionalization
To introduce the 2-methylpropyl substituent, side chain modifications are performed post-core synthesis. Installation of this group typically involves nucleophilic substitution or coupling reactions on the heterocyclic scaffold, often utilizing chloro acetamide derivatives for versatility.
- Introduction of chloro acetamide groups to enable subsequent amine coupling
- Use of nucleophilic substitution reactions with appropriate amines or alkylating agents
- Temperature: 55–75°C
- Reagents: Chloro acetamide derivatives, secondary amines
- Solvent: Tetrahydrofuran (THF)
Reference Data:
This approach is consistent with methods reported in patent literature and recent synthetic protocols (see).
Specific Preparation Protocols
Synthesis via Imine Formation and Cyclization
Step 1: Imine Formation
- React formaldehyde, 2-thiopheneethylamine, and water
- Conditions: 50–55°C for 20–30 hours
- Extraction with dichloroethane, washing, and evaporation yields the imine intermediate
Step 2: Cyclization
- Imine is treated with ethanolic HCl (25–30%) at 65–75°C
- Reaction proceeds for 4–8 hours
- Post-reaction, filtration and recrystallization produce the target heterocycle
Data Table 1: Reaction Parameters for Imine Synthesis
Alternative Route: Direct Cyclization Using Formaldehyde and Ethylamine
A simplified route involves direct condensation of formaldehyde with 2-thiopheneethylamine, followed by ring closure under acidic conditions, reducing steps and improving industrial scalability.
- Formaldehyde (50–60 equivalents)
- Ethylamine (120–130 equivalents)
- Acidic medium (ethanolic HCl)
- Heating at 55–75°C for 20–30 hours
Yield: Typically 38–42%, optimized for scale-up
The introduction of the 2-methylpropyl group (isobutyl group) at the 4-position involves nucleophilic substitution or coupling reactions post-core synthesis:
- Method: Reacting the heterocyclic core with chloro acetamide derivatives, followed by amine coupling with isobutylamine
- Conditions: Mild heating (55–75°C), in THF with triethylamine or similar bases
- Outcome: High regioselectivity and yields (~38–42%) with the desired substituent
Data Reference:
This process is supported by patent synthesis methods (see) and recent literature on heterocyclic functionalization.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The thieno[3,2-c]pyridine scaffold serves as a template for numerous derivatives. Key structural variations include:
- Substituent Position : Modifications at the 4-, 5-, or 2-positions (e.g., esters, aryl groups, or alkyl chains).
- Saturation : Degree of saturation in the pyridine ring affects conformational flexibility and receptor binding.
Table 1: Structural and Molecular Comparison
Pharmacological and Functional Differences
- Prasugrel : A prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits the P2Y₁₂ ADP receptor. Its 2-fluorophenyl and cyclopropyl groups enhance metabolic stability and potency compared to clopidogrel .
- 4-(5-Methylthiophen-2-yl)-... : The thiophene substituent may enhance binding to hydrophobic pockets in ADP receptors, though pharmacological data are lacking .
- Compound C1 () : Demonstrated superior antiplatelet activity to ticlopidine in rat models, suggesting optimized substituent interactions with ADP receptors .
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl group in the target compound increases logP compared to derivatives with polar substituents (e.g., the carboxylic acid in ).
- Solubility: Derivatives with ionizable groups (e.g., prop-2-enoic acid in ) exhibit improved aqueous solubility, critical for oral bioavailability.
Table 2: Functional Group Impact on Properties
Biological Activity
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₂H₁₉NS
- Molecular Weight : 209.35 g/mol
- CAS Number : 1935172-64-7
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects including antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-c]pyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that thienopyrimidinone derivatives possess antibacterial and antimycobacterial properties against various strains including Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also exhibit similar activities.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Significant antibacterial activity | |
| Staphylococcus aureus | Significant antibacterial activity | |
| Mycobacterium tuberculosis | Antimycobacterial activity |
The mechanism by which thieno[3,2-c]pyridine derivatives exert their antimicrobial effects often involves interaction with bacterial enzymes or disruption of cell wall synthesis. Further detailed studies are necessary to elucidate the specific pathways affected by this compound.
Case Studies
- Antimicrobial Efficacy Study : A study was conducted to evaluate the antimicrobial efficacy of a series of thienopyrimidinone derivatives. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria at low minimum inhibitory concentrations (MICs). This suggests that modifications in the structure can enhance biological activity .
- Toxicity Assessment : In the same study, toxicity was assessed using hemolytic assays which indicated that most potent compounds were non-toxic up to a dose level of 200 micromol L⁻¹. This is crucial for considering further development into therapeutic agents .
Future Research Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond antimicrobial effects.
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methylpropyl)-thieno[3,2-c]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-component reactions under reflux conditions. For example, a pyridine-based scaffold can be functionalized via cyclization using malononitrile or substituted aldehydes in polar solvents (e.g., ethanol or pyridine) at 80–100°C for 2–6 hours. Key steps include:
- Cyclization : Use of catalysts like KOH or triethylamine to promote ring closure .
- Purification : Column chromatography with silica gel and eluents such as ethyl acetate/hexane (1:3) .
Table 1 summarizes reaction parameters from analogous syntheses:
| Substrate | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thieno-pyridine precursor | Pyridine | None | 100 | 2 | 65–70 | |
| Chlorinated derivatives | Ethanol | KOH | 80 | 6 | 50–55 |
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : Analyze - and -NMR to identify proton environments (e.g., thieno ring protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
- InChI/SMILES : Use PubChem-derived descriptors (e.g., Canonical SMILES: CC1=CC=C(C=C1)C2C3=C(CC(N2)...) for cross-validation .
Advanced Research Questions
Q. What experimental strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the target protein and measuring compound association/dissociation rates .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., interactions with hydrophobic pockets via the 2-methylpropyl group) .
- In Vitro Assays : Test inhibition of enzyme activity (e.g., IC determination via fluorometric assays) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 2-methylpropyl group (e.g., replacing with tert-butyl or phenyl) and measure changes in antimicrobial/antiviral activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., thieno ring for π-π stacking) using 3D-QSAR models .
Table 2 illustrates substituent effects on activity:
| Substituent | LogP | MIC (µg/mL) | Target Enzyme Inhibition (%) |
|---|---|---|---|
| 2-Methylpropyl | 3.2 | 12.5 | 78 |
| Phenyl | 4.1 | 6.25 | 92 |
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity across studies)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers .
- Dose-Response Validation : Re-test disputed activity in standardized assays (e.g., fixed cell lines vs. primary cultures) .
- Solvent Effects : Re-evaluate solubility (e.g., DMSO vs. PBS) and its impact on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
